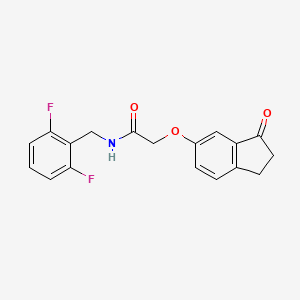

N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide

Descripción

N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a difluorobenzyl group and an indanone moiety linked through an acetamide bridge. Compounds of this nature are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Propiedades

IUPAC Name |

N-[(2,6-difluorophenyl)methyl]-2-[(3-oxo-1,2-dihydroinden-5-yl)oxy]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2NO3/c19-15-2-1-3-16(20)14(15)9-21-18(23)10-24-12-6-4-11-5-7-17(22)13(11)8-12/h1-4,6,8H,5,7,9-10H2,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTVPSJHKQNVKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2)OCC(=O)NCC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide typically involves the following steps:

Formation of the Indanone Intermediate: The indanone moiety can be synthesized through a Friedel-Crafts acylation reaction involving an aromatic compound and an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the Difluorobenzyl Group: The difluorobenzyl group can be introduced via a nucleophilic substitution reaction using a suitable difluorobenzyl halide and a base.

Formation of the Acetamide Linkage: The final step involves the coupling of the indanone intermediate with the difluorobenzyl group through an acetamide linkage, typically using an amide coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Análisis De Reacciones Químicas

Types of Reactions

N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mecanismo De Acción

The mechanism of action of N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparación Con Compuestos Similares

Similar Compounds

- Examples include N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)propionamide and N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)butyramide .

N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide: can be compared with other acetamide derivatives or compounds containing difluorobenzyl and indanone moieties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be explored through comparative studies on their reactivity, stability, and biological activities.

Actividad Biológica

N-(2,6-difluorobenzyl)-2-((3-oxo-2,3-dihydro-1H-inden-5-yl)oxy)acetamide is a chemical compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, synthesizing findings from various studies and sources.

Research indicates that this compound exhibits various biological activities, including anti-inflammatory and neuroprotective effects. The compound's mechanism is believed to involve the inhibition of key signaling pathways and enzymes associated with inflammation and neurodegeneration.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can significantly reduce the production of pro-inflammatory cytokines. For instance, it inhibits the NF-kB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to decreased levels of nitric oxide (NO), a known inflammatory mediator.

Neuroprotective Properties

The compound has shown promise in neuroprotective assays, particularly against oxidative stress-induced neuronal damage. It has been reported to protect neuronal cells from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease.

Case Studies and Experimental Findings

-

Neuroprotection in Animal Models :

- In scopolamine-induced models of Alzheimer's disease in mice, administration of this compound resulted in significant improvements in cognitive functions as measured by memory tests.

- The compound demonstrated a reduction in Aβ aggregation and oxidative stress markers such as reactive oxygen species (ROS).

-

Inhibition of Enzymatic Activity :

- Studies have shown that this compound acts as a noncompetitive inhibitor of acetylcholinesterase (AChE), with an IC50 value indicating potent inhibition compared to standard drugs used for treating cognitive disorders.

| Activity | IC50 Value | Reference |

|---|---|---|

| AChE Inhibition | 0.23 µM | |

| NO Production Inhibition | 2.91 µM | |

| Neuroprotection (Aβ-induced) | Significant |

Toxicological Profile

Preliminary toxicological evaluations suggest that this compound exhibits low toxicity at therapeutic doses. Long-term studies are required to assess its safety profile comprehensively.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.